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molecular formula C12H18O4 B8697226 ethyl 5-(oxan-2-yloxy)pent-2-ynoate

ethyl 5-(oxan-2-yloxy)pent-2-ynoate

Cat. No. B8697226
M. Wt: 226.27 g/mol
InChI Key: FOIRORZMUKGKTA-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 5-(tetrahydro-pyran-2-yloxy)-pent-2-ynoic acid ethyl ester employing p-toluenesulfonic acid in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]#[C:6][CH2:7][CH2:8][O:9]C1CCCCO1)[CH3:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:1]([O:3][C:4](=[O:16])[C:5]#[C:6][CH2:7][CH2:8][OH:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C#CCCOC1OCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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